Decaprenylamine hydrochloride
Description
Structure
2D Structure
Properties
CAS No. |
77388-50-2 |
|---|---|
Molecular Formula |
C50H84ClN |
Molecular Weight |
734.7 g/mol |
IUPAC Name |
(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-amine;hydrochloride |
InChI |
InChI=1S/C50H83N.ClH/c1-41(2)21-12-22-42(3)23-13-24-43(4)25-14-26-44(5)27-15-28-45(6)29-16-30-46(7)31-17-32-47(8)33-18-34-48(9)35-19-36-49(10)37-20-38-50(11)39-40-51;/h21,23,25,27,29,31,33,35,37,39H,12-20,22,24,26,28,30,32,34,36,38,40,51H2,1-11H3;1H/b42-23+,43-25+,44-27+,45-29+,46-31+,47-33+,48-35+,49-37+,50-39+; |
InChI Key |
RZXYKAPSYZDSNM-CRAXORESSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCN)C)C)C)C)C)C)C)C)C)C.Cl |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CN)/C)/C)/C)/C)/C)/C)/C)/C)/C)C.Cl |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCN)C)C)C)C)C)C)C)C)C)C.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Decaprenylamine hydrochloride; Decaprenylamine HCl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Decaprenylamine Hydrochloride
Established Synthetic Routes to Decaprenylamine Hydrochloride
The synthesis of this compound is a multi-step process that begins with the construction of the C50 polyisoprenoid backbone, followed by the introduction of the amine functionality and subsequent conversion to the hydrochloride salt.
Precursor Chemistry and Intermediate Transformations in Decaprenylamine Synthesis
The fundamental backbone of decaprenylamine is a C50 polyisoprenoid chain. The synthesis of such long-chain isoprenoids originates from simple five-carbon (C5) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govrsc.org These precursors are biosynthesized in organisms through the mevalonate (B85504) (MVA) or the 1-deoxy-D-xylulose-5-phosphate (DXP) pathways. nih.govscience.gov
Chemical synthesis mimics this natural process through the iterative chain elongation of prenyl units. researchgate.net The process involves the head-to-tail condensation of C5 units, catalyzed by prenyltransferases, to form progressively longer chains such as geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20). nih.govoup.com Decaprenol (B3143045) (a C50 alcohol), the direct precursor to decaprenylamine, is assembled by the sequential addition of isoprene (B109036) units. nih.gov The synthesis can involve key intermediates like polyprenyl diphosphates which are then enzymatically or chemically converted. For instance, the conversion of polyprenol to dolichol, a related compound, involves the reduction of the terminal alpha-isoprene unit, a step for which specific reductases have been identified. core.ac.uk A key transformation in the synthetic route is the conversion of the terminal hydroxyl group of decaprenol into a functional group suitable for amination, such as an aldehyde or a halide.
Table 1: Key Precursors and Intermediates in Decaprenylamine Synthesis
| Compound Name | Role in Synthesis |
|---|---|
| Isopentenyl Diphosphate (IPP) | Primary C5 building block (nucleophile) nih.govrsc.org |
| Dimethylallyl Diphosphate (DMAPP) | Primary C5 building block (electrophile) nih.govrsc.org |
| Geranylgeranyl Diphosphate (GGPP) | C20 intermediate, precursor for further elongation oup.com |
| Decaprenol | C50 alcohol, the immediate precursor to decaprenylamine nih.gov |
Amine Synthesis Pathways for Decaprenylamine Formation
Several established methods for amine synthesis can be adapted to produce decaprenylamine from its precursors. libretexts.org The choice of pathway often depends on the nature of the starting material derived from decaprenol.
Reductive Amination : This is a highly versatile and common method for forming amines from aldehydes or ketones. wikipedia.orgorganic-chemistry.org If decaprenol is first oxidized to its corresponding aldehyde (decaprenal), it can then react with ammonia (B1221849) in the presence of a reducing agent to form the primary amine, decaprenylamine. nih.govmasterorganicchemistry.com This method is advantageous as it can be performed in a one-pot reaction and often provides good selectivity, minimizing the formation of secondary and tertiary amine byproducts. nih.govnih.gov
Nucleophilic Substitution : An alternative route involves converting the terminal hydroxyl group of decaprenol into a good leaving group, creating a decaprenyl halide (e.g., decaprenyl bromide). This alkyl halide can then undergo an SN2 reaction with ammonia or an ammonia equivalent. pressbooks.pubfishersci.co.uk To avoid polyalkylation, which is a common side reaction where the product amine reacts further with the alkyl halide, strategies like the Gabriel synthesis can be employed. pressbooks.pubchemistrysteps.com This method uses a phthalimide (B116566) anion as the nitrogen source, which is alkylated and then hydrolyzed to release the primary amine. chemistrysteps.com Another approach is to use an azide (B81097) anion (N₃⁻) as the nucleophile, followed by reduction of the resulting alkyl azide with a reagent like lithium aluminum hydride (LiAlH₄) to yield the primary amine. libretexts.org
Salt Formation Procedures for this compound
The final step in the synthesis is the formation of the hydrochloride salt. This is a straightforward acid-base reaction where the decaprenylamine free base is treated with hydrochloric acid (HCl). This conversion is crucial as the salt form generally exhibits enhanced water solubility and greater stability, which is beneficial for research and handling purposes.
Derivatization Strategies for this compound
To explore structure-activity relationships and to facilitate analysis, this compound is often chemically modified. These modifications typically target the primary amine group.
Synthesis of N-Substituted this compound Derivatives for Research
N-substitution involves replacing one or both hydrogens of the primary amine with other chemical groups. This derivatization is performed to modulate the compound's properties.
Common strategies for N-substitution include:
Reductive Amination : Similar to its use in primary amine synthesis, reductive amination can be used to create secondary or tertiary amines. Reacting decaprenylamine with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) yields an N-alkylated derivative. masterorganicchemistry.comrsc.org
N-Alkylation : Direct alkylation of decaprenylamine with alkyl halides can produce secondary and tertiary amines. organic-chemistry.org This reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. fishersci.co.uk
N-Acylation : Reaction with acyl chlorides or anhydrides converts the amine to an amide. While amides are neutral, they are important derivatives and can be subsequently reduced to the corresponding alkylated amine.
A notable example from research literature is the synthesis of N-(p-methoxybenzyl)-decaprenylamine hydrochloride. The p-methoxybenzyl (PMB) group is a common protecting group for amines and alcohols in organic synthesis. rsc.org The synthesis can be achieved by reacting decaprenylamine with p-methoxybenzyl chloride or through reductive amination with p-methoxybenzaldehyde. orgsyn.orgnih.gov The PMB group can later be removed under specific conditions if required. researchgate.net
Table 2: Examples of N-Substituted Decaprenylamine Derivatives
| Derivative Name | Synthetic Approach | Purpose of Derivatization |
|---|---|---|
| N-Alkyl Decaprenylamines | Reductive Amination or N-Alkylation masterorganicchemistry.comorganic-chemistry.org | Modulate biological activity, study structure-activity relationships. |
| N-Acyl Decaprenylamines (Amides) | N-Acylation with acyl chlorides/anhydrides acsgcipr.org | Create stable intermediates for further modification or reduction. |
Chemical Modification for Enhanced Analytical Detection and Mechanistic Probing
Modifying decaprenylamine with specific chemical tags can significantly improve its detection in analytical assays or allow its use as a probe in biological systems.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) : Primary amines like decaprenylamine are often derivatized to increase their volatility and thermal stability for GC analysis. researchgate.net Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) is a common method. h-brs.de The resulting fluorinated derivative is more volatile and provides better chromatographic properties. semanticscholar.org Other reagents like pentafluorobenzyl bromide (PFB-Br) can also be used to create derivatives with enhanced detectability. bohrium.com
Fluorescent Labeling : For mechanistic studies, particularly those involving cellular imaging or fluorescence-based assays, a fluorophore can be attached to the amine. nih.govbaseclick.eu Reagents such as 4-methoxy-7-nitrobenz-2,1,3-oxadiazole (NBD-Cl) can react with primary amines to yield highly fluorescent products, allowing for sensitive detection and quantification. google.com This enables researchers to track the molecule's localization and interactions within biological systems. mdpi.com
These modifications are essential tools for overcoming analytical challenges and for designing experiments to probe the molecular mechanisms of decaprenylamine and its derivatives.
Table 3: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| This compound | |
| Isopentenyl diphosphate (IPP) | |
| Dimethylallyl diphosphate (DMAPP) | |
| Geranyl diphosphate (GPP) | |
| Farnesyl diphosphate (FPP) | |
| Geranylgeranyl diphosphate (GGPP) | |
| Decaprenol | |
| Polyprenal | |
| Dolichol | |
| Decaprenyl bromide | |
| Lithium aluminum hydride (LiAlH₄) | |
| Sodium cyanoborohydride (NaBH₃CN) | |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | |
| N-(p-Methoxybenzyl)-decaprenylamine hydrochloride | |
| p-Methoxybenzyl chloride | |
| p-Methoxybenzaldehyde | |
| Trifluoroacetic anhydride (TFAA) | |
| Pentafluorobenzyl bromide (PFB-Br) | |
| 4-Methoxy-7-nitrobenz-2,1,3-oxadiazole (NBD-Cl) | |
| Phthalimide | |
| Ammonia |
Optimization of Derivatization Reactions for Specific Academic Applications
The chemical modification of this compound through derivatization is a critical step in preparing it for various academic research applications. These applications primarily fall into two categories: enhancing its suitability for analytical quantification and investigating structure-activity relationships (SAR) to explore its therapeutic potential. The optimization of these derivatization reactions is paramount to ensure the reliability of analytical methods and the systematic evaluation of new analogues.
Derivatization aims to modify the functional amine group of Decaprenylamine to improve properties such as volatility for Gas Chromatography (GC), ionization efficiency for Mass Spectrometry (MS), or to introduce a detectable tag for High-Performance Liquid Chromatography (HPLC). libretexts.orgjfda-online.com The long, hydrophobic polyisoprenyl chain of Decaprenylamine makes it non-volatile, necessitating derivatization for GC-based analysis. For all analytical methods, converting the primary amine can lead to improved peak shape, enhanced sensitivity, and better separation from interfering compounds in complex biological matrices. acs.orgnih.gov
The choice of derivatization reagent and reaction conditions are the most critical factors to optimize. researchgate.net Common derivatization strategies for primary amines like Decaprenylamine include silylation, acylation, and alkylation. jfda-online.com The optimization process is an empirical one, involving the systematic variation of parameters to achieve the desired outcome, whether it be maximum reaction yield, enhanced detector response, or a specific biological activity. researchgate.net
Key Optimization Parameters:
Reagent Selection: The choice of reagent depends on the analytical technique and the desired properties of the derivative. For GC-MS, silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to increase volatility and thermal stability. researchgate.netmdpi.com For HPLC analysis, reagents that introduce a chromophore or fluorophore, such as 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) or Dansyl chloride, are employed to enhance UV or fluorescence detection. libretexts.org
Reaction Temperature: The temperature can significantly affect the reaction rate. Higher temperatures may speed up the reaction but can also lead to the degradation of the analyte or the formation of unwanted byproducts. researchgate.net
Reaction Time: The duration of the reaction must be sufficient to ensure complete derivatization but short enough to minimize the degradation of the resulting derivative. researchgate.net
Solvent and Catalyst: The solvent must be inert and capable of dissolving both the analyte and the reagent. Pyridine is a common solvent in silylation reactions as it can also act as a catalyst by scavenging the acidic byproducts. libretexts.org The use of catalysts, such as trimethylchlorosilane (TMCS) in silylation reactions, can significantly improve reaction efficiency. researchgate.net
Application in Analytical Method Development
For academic research involving the quantification of Decaprenylamine in biological samples (e.g., plasma, tissues), developing a robust and sensitive analytical method is crucial. mdpi.comnih.gov This often involves GC-MS or LC-MS. Derivatization is a key step to enhance the detectability of the molecule. nih.govresearchgate.net
An example of an optimization process for a hypothetical GC-MS method for Decaprenylamine is outlined below. The goal is to convert the primary amine of Decaprenylamine to a less polar, more volatile trimethylsilyl (B98337) (TMS) derivative.
Table 1: Illustrative Optimization of Silylation Reaction for Decaprenylamine GC-MS Analysis This table is a hypothetical representation based on common optimization procedures for similar analytes.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome (Relative Peak Area) |
|---|---|---|---|---|
| Reagent | BSTFA | MSTFA | BSTFA + 1% TMCS | 100 |
| BSTFA | MSTFA | BSTFA + 1% TMCS | 125 | |
| BSTFA | MSTFA | BSTFA + 1% TMCS | 150 | |
| Temperature | 60°C | 75°C | 90°C | 140 |
| 60°C | 75°C | 90°C | 150 | |
| 60°C | 75°C | 90°C | 135 (Degradation observed) | |
| Time | 15 min | 30 min | 60 min | 110 |
| 15 min | 30 min | 60 min | 150 | |
| 15 min | 30 min | 60 min | 145 (No significant increase) |
This systematic approach ensures that the analytical method is both sensitive and reproducible, which is essential for academic studies investigating the pharmacokinetics or mechanism of action of Decaprenylamine.
Application in Structure-Activity Relationship (SAR) Studies
A significant academic application of derivatization is the synthesis of novel analogues of Decaprenylamine to investigate structure-activity relationships (SAR). nih.govrsc.orgnih.govmdpi.com By creating a library of derivatives with modified functional groups and assessing their biological activity, researchers can identify the key structural features responsible for a particular effect, such as antimicrobial or antitumor activity. researchgate.net
For instance, the primary amine of Decaprenylamine can be converted into a series of amides, sulfonamides, or secondary/tertiary amines. Each new derivative is then tested in relevant biological assays. The optimization here focuses on the synthetic reaction conditions to maximize the yield and purity of each new analogue.
Table 2: Example of Decaprenylamine Derivatives for SAR Studies and their Biological Activity This table presents hypothetical data based on the types of derivatives and activities reported for similar polyprenylamines.
| Derivative | Modifying Reagent | Reaction Type | Resulting Functional Group | Hypothetical Biological Activity (IC₅₀, µM) |
|---|---|---|---|---|
| Parent Compound | - | - | Primary Amine (-NH₂) | 25.0 |
| Derivative 1 | Acetic Anhydride | Acylation | Acetamide (-NHCOCH₃) | 50.0 |
| Derivative 2 | Benzoyl Chloride | Acylation | Benzamide (-NHCOPh) | 15.5 |
| Derivative 3 | Methanesulfonyl Chloride | Sulfonylation | Methanesulfonamide (-NHSO₂CH₃) | 42.1 |
| Derivative 4 | Iodomethane (excess) | Alkylation | Quaternary Ammonium (B1175870) (-N(CH₃)₃⁺I⁻) | 5.2 |
| Derivative 5 | Glutaric Anhydride | Acylation | Carboxylic Acid Terminated Amide | > 100 |
The findings from such SAR studies are crucial for guiding the design of more potent and selective compounds for potential therapeutic use. For example, the hypothetical data in Table 2 suggests that converting the primary amine to a quaternary ammonium salt significantly enhances its biological activity, whereas adding a bulky, polar carboxylic acid group diminishes it. This type of information is invaluable in the academic pursuit of new drug candidates. nih.gov
Investigation of Biological Activities and Underlying Mechanisms in Non Clinical Models
Studies on Cell Proliferation and Modulatory Effects in Non-Clinical Research Models
Influence on Cellular Processes in Transplantable Murine Tumor Models
Scientific literature available in the public domain does not currently provide specific data on the effects of Decaprenylamine hydrochloride on cellular processes within transplantable murine tumor models such as Ascites Sarcoma 180 (S180) or solid tumor fibrosarcoma models like Meth A. While these models are widely used in cancer research to evaluate the efficacy of novel compounds, specific studies detailing the assessment of this compound in these systems could not be identified in the course of this review.
Assessment in Ascites Sarcoma Models (e.g., S180)
No specific research was found regarding the evaluation of this compound in Ascites Sarcoma models, including the S180 cell line.
Evaluation in Solid Tumor Fibrosarcoma Models (e.g., Meth A)
There is no available information from non-clinical studies on the effects of this compound in solid tumor fibrosarcoma models such as Meth A.
Mechanisms of Action in Biological Contexts within Research Models
The precise mechanisms of action for this compound in biological contexts, particularly concerning its influence on cellular transport, membrane integrity, and signaling pathways, are not detailed in the currently accessible scientific literature.
Modulation of Cellular Transport Systems (e.g., Drug Efflux and Influx)
There is no specific information available describing the modulation of cellular transport systems, such as drug efflux and influx pumps, by this compound in research models.
Investigation of Selective Membrane Disruption Phenomena
While selective membrane disruption is a known mechanism for certain therapeutic agents, no studies were identified that investigate this phenomenon in relation to this compound.
Interrogation of Associated Signaling Pathways and Molecular Targets
The specific signaling pathways and molecular targets that may be interrogated by this compound have not been elucidated in the available research.
Examination of Antimicrobial Mechanisms in In Vitro Systems
There is currently no published research available to populate the following subsections.
Analysis of Interactions with Bacterial Cell Structures (e.g., Cell Membranes)
No studies were found that analyzed the interactions of this compound with bacterial cell membranes or other cellular structures. Therefore, no data on its potential effects on membrane integrity, permeability, or membrane potential can be provided.
Exploration of Antimicrobial Resistance Modulatory Effects
No research has been published investigating the ability of this compound to modulate antimicrobial resistance. As a result, there is no information on its potential synergistic or antagonistic effects when combined with existing antimicrobial agents against resistant bacterial strains.
Theoretical and Computational Chemistry Approaches to Decaprenylamine Hydrochloride Research
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Binding Studies
Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. For a flexible molecule like decaprenylamine, which possesses a long hydrocarbon tail, understanding its conformational preferences is crucial as this can significantly influence its physical properties and biological activity.
Conformational Analysis: The long alkyl chain of decaprenylamine can adopt a multitude of conformations due to the rotation around its carbon-carbon single bonds. Conformational analysis aims to identify the most stable, low-energy arrangements of the molecule. Techniques such as molecular mechanics (MM) force fields are often employed for this purpose. These methods treat molecules as a collection of atoms held together by springs, allowing for the rapid calculation of potential energy as a function of atomic coordinates. By systematically exploring the rotational space of the molecule, a potential energy surface can be generated, revealing the global and local energy minima which correspond to the most probable conformations. For long-chain alkylamines, studies have shown that the hydrocarbon chain length significantly affects their physical properties and reactivity. bohrium.com
Molecular Dynamics (MD) Simulations: To understand the dynamic behavior of decaprenylamine hydrochloride in a biological environment, such as in solution or near a cell membrane, molecular dynamics (MD) simulations are invaluable. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change over time. nih.govwikipedia.org This allows for the exploration of the conformational landscape of this compound in a dynamic context, revealing how it flexes and folds in response to its surroundings.
Binding Studies: If this compound is hypothesized to interact with a specific biological target, such as a protein receptor or an enzyme, molecular docking and MD simulations can be used to predict the binding mode and estimate the binding affinity. Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. Following docking, MD simulations can be used to refine the binding pose and assess the stability of the ligand-receptor complex over time. These simulations can provide detailed insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding process. nih.gov
Table 1: Key Computational Parameters in Molecular Dynamics Simulations
| Parameter | Description | Relevance to this compound |
| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | Determines the accuracy of the calculated conformations and interactions. A well-parameterized force field for lipids and alkylamines is crucial. |
| Solvent Model | Explicit or implicit representation of the solvent (e.g., water) in the simulation. | Crucial for accurately modeling the hydrophobic effect on the long alkyl chain and the solvation of the hydrochloride head group. |
| Simulation Time | The duration of the MD simulation. | Needs to be long enough to allow the flexible decaprenylamine molecule to explore its relevant conformational space. |
| Ensemble | The statistical mechanical ensemble used (e.g., NVT, NPT). | Controls thermodynamic variables like temperature and pressure, ensuring the simulation mimics physiological conditions. |
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemistry methods, based on the principles of quantum mechanics, provide a more fundamental and accurate description of molecular properties by explicitly considering the electronic structure. These methods are computationally more intensive than molecular mechanics but offer deeper insights into chemical reactivity.
Electronic Structure: Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, can be used to determine the electronic structure of this compound. imrpress.com This includes calculating the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. The electronic structure is fundamental to understanding the molecule's reactivity, polarity, and intermolecular interactions. For instance, the positive charge on the ammonium (B1175870) group and the electron distribution along the alkyl chain can be precisely mapped, providing a basis for understanding its interactions with other molecules.
Reactivity Descriptors: From the calculated electronic structure, various reactivity descriptors can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's chemical stability and reactivity. These quantum chemical parameters can help in predicting how this compound might participate in chemical reactions. imrpress.com
Table 2: Representative Quantum Chemical Descriptors
| Descriptor | Definition | Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the propensity to donate electrons. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the propensity to accept electrons. |
| HOMO-LUMO Gap | The energy difference between EHOMO and ELUMO | Relates to the chemical reactivity and stability of the molecule. |
| Mulliken Charges | A method for estimating partial atomic charges. | Provides insight into the charge distribution and polar regions of the molecule. |
| Electrostatic Potential | The potential energy of a positive point charge at a particular location near a molecule. | Helps visualize the electron-rich and electron-poor regions, guiding the understanding of intermolecular interactions. |
In Silico Prediction of Biological Interactions and Putative Target Binding Sites
In silico methods are instrumental in predicting the potential biological activities and targets of a molecule before embarking on extensive experimental studies. For this compound, these approaches can help to formulate hypotheses about its mechanism of action.
Pharmacophore Modeling: If a set of molecules with similar biological activity is known, a pharmacophore model can be developed. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target. By comparing the conformational ensemble of this compound to known pharmacophore models for various targets, potential biological activities can be predicted.
Reverse Docking: In contrast to traditional docking where a ligand is docked into a known protein target, reverse docking involves screening a single ligand against a large library of protein structures. This approach can be used to identify potential protein targets for this compound, providing valuable leads for further experimental validation.
ADME/Tox Prediction: Computational models can also be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties of a compound. nih.gov For this compound, these models could estimate its oral bioavailability, blood-brain barrier penetration, potential metabolic pathways, and potential for toxicity. These predictions are crucial in the early stages of drug discovery and development.
Computational Pathway Analysis and Metabolic Flux Modeling Related to Isoprenoids
While decaprenylamine itself is a synthetic compound, its structural motifs may be related to naturally occurring lipids or other biomolecules. The isoprenoid biosynthesis pathway is a fundamental metabolic route that produces a vast array of natural products, including sterols, carotenoids, and the prenyl chains of various molecules. nih.govresearchgate.net Computational analysis of this pathway can provide a broader context for understanding the biosynthesis of related long-chain molecules.
Metabolic Pathway Reconstruction: Computational tools can be used to reconstruct and visualize metabolic pathways like the mevalonate (B85504) (MVA) and 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which are responsible for producing the basic building blocks of isoprenoids. nih.govresearchgate.net These models integrate genomic, transcriptomic, and proteomic data to create a comprehensive map of the metabolic network.
Metabolic Flux Analysis (MFA): MFA is a powerful computational technique used to quantify the flow of metabolites through a metabolic network. nih.govnih.gov By using isotopic labeling experiments and mathematical modeling, MFA can determine the rates of all intracellular reactions in a steady state. nih.govnih.gov While not directly applicable to the synthetic decaprenylamine, understanding the flux through pathways that produce long-chain hydrocarbon precursors in various organisms can provide insights into the general principles of lipid biosynthesis and regulation. For example, studies on isoprenoid biosynthesis in plants have utilized MFA to understand how carbon flux is partitioned among different branches of the pathway. nih.govnih.gov This knowledge can be valuable for metabolic engineering efforts aimed at producing novel long-chain compounds.
Flux Balance Analysis (FBA): FBA is a constraint-based modeling approach that predicts metabolic fluxes at a genome scale without requiring detailed kinetic information. It uses the stoichiometry of the metabolic network and a defined objective function (e.g., maximization of biomass production) to calculate the optimal flux distribution. FBA can be used to study the metabolic capabilities of an organism and to predict the effects of genetic modifications on the production of specific metabolites.
Table 3: Computational Approaches in Metabolic Pathway Analysis
| Technique | Description | Relevance to Isoprenoid-Related Research |
| Metabolic Pathway Reconstruction | Assembling a network of all known biochemical reactions in an organism. | Provides a blueprint of the isoprenoid biosynthesis pathway. nih.govresearchgate.net |
| Metabolic Flux Analysis (MFA) | Quantifies the rate of metabolite conversion through a metabolic network. | Determines the flow of carbon through the MVA and MEP pathways to produce isoprenoid precursors. nih.govnih.gov |
| Flux Balance Analysis (FBA) | Predicts steady-state reaction rates in a metabolic network based on stoichiometry and an objective function. | Can be used to optimize the production of specific isoprenoids in engineered organisms. |
Advanced Spectroscopic and Analytical Characterization Methodologies for Decaprenylamine Hydrochloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules, including Decaprenylamine hydrochloride. uobasrah.edu.iqresearchgate.netcore.ac.ukslideshare.netmdpi.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. core.ac.ukslideshare.net
¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of this compound, distinct signals (resonances) corresponding to each chemically non-equivalent proton are observed. The chemical shift (δ) of these signals, measured in parts per million (ppm), is indicative of the electronic environment of the protons. For instance, protons attached to carbons adjacent to the amine group would be expected to resonate at a different frequency compared to the protons in the long decaprenyl chain. The integration of each signal provides a quantitative measure of the number of protons it represents. Furthermore, spin-spin coupling between neighboring protons results in the splitting of signals into multiplets (e.g., doublets, triplets), which reveals valuable information about the connectivity of the atoms.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. slideshare.net Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts in ¹³C-NMR are influenced by the hybridization and the nature of the atoms attached to the carbon. For example, the carbons of the decaprenyl chain will have characteristic chemical shifts that differ from those of the carbons closer to the amine functional group.
| Assignment | Hypothetical ¹H-NMR Chemical Shift (δ, ppm) | Hypothetical ¹³C-NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Protons/Carbons near NH₃⁺ | ~2.8 - 3.2 | ~40 - 50 |
| Methylene (CH₂) protons/carbons in decaprenyl chain | ~1.2 - 1.6 | ~20 - 35 |
| Terminal methyl (CH₃) protons/carbons | ~0.8 - 0.9 | ~10 - 15 |
Mass Spectrometry (MS) for Fragmentation Analysis and Identification of Metabolites/Derivatives
Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. nih.gov It is also a key technique for the identification of its metabolites and derivatives in biological and environmental samples. nih.govnih.govuniversiteitleiden.nl
In a typical mass spectrometry experiment, the molecule is ionized, and the resulting charged species (molecular ion) and its fragments are separated based on their mass-to-charge ratio (m/z). docbrown.info The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification. nih.govresearchgate.netnih.gov For this compound, common ionization techniques such as Electrospray Ionization (ESI) would likely produce a prominent protonated molecular ion [M+H]⁺.
Collision-Induced Dissociation (CID) or other tandem mass spectrometry (MS/MS) techniques can be used to induce fragmentation of the molecular ion. nih.gov The fragmentation of the decaprenyl chain would likely involve characteristic losses of alkyl fragments. Cleavage of the C-N bond is also a probable fragmentation pathway for aliphatic amines. docbrown.info High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and its fragments, further aiding in structural confirmation. nih.gov
The identification of metabolites of this compound, such as hydroxylated or N-dealkylated products, can be achieved by comparing the mass spectra of samples from metabolic studies with that of the parent compound. nih.gov The mass shifts observed can indicate the type of metabolic transformation that has occurred.
| Fragment Ion (m/z) | Predicted Neutral Loss | Fragmentation Pathway |
|---|---|---|
| [M+H]⁺ | - | Protonated molecular ion |
| [M+H - C₁₀H₂₁]⁺ | Decyl radical | Cleavage of the decaprenyl chain |
| Various [CₙH₂ₙ₊₁]⁺ ions | - | Fragments from the decaprenyl chain |
Chromatographic Techniques (e.g., High-Performance Liquid Chromatography, Gas Chromatography) Coupled with Advanced Detection Systems
Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its derivatives from complex mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds. nih.govbiomedgrid.comtsijournals.comgoogle.com For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a C18 column. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The retention time of this compound would be dependent on the specific chromatographic conditions, such as the mobile phase composition, pH, and column temperature. Coupling HPLC with a Diode Array Detector (DAD) or a Mass Spectrometer (LC-MS) allows for both quantification and structural confirmation of the analyte. nih.gov
Gas Chromatography (GC): Gas chromatography is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. ijpsonline.comnih.govbre.comresearchgate.netgoogle.com Due to the low volatility of the hydrochloride salt, derivatization of Decaprenylamine may be necessary to convert it into a more volatile form before GC analysis. Alternatively, headspace GC could be employed for the analysis of any volatile impurities. ijpsonline.com When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), GC provides excellent sensitivity and selectivity for the analysis of Decaprenylamine and its derivatives. nih.govnih.gov
| Technique | Column | Mobile Phase/Carrier Gas | Detector |
|---|---|---|---|
| HPLC | Reversed-phase C18 | Acetonitrile/Water with buffer | UV/DAD, MS |
| GC | Capillary column (e.g., DB-5) | Helium or Nitrogen | FID, MS |
Spectrophotometric Methods for Quantitative Analysis and Ligand-Binding Studies
Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer a simple, rapid, and cost-effective approach for the quantitative analysis of this compound. who.intresearchgate.netnih.govresearchgate.netnih.gov These methods are based on the principle that molecules absorb light at specific wavelengths.
For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of this compound at its wavelength of maximum absorbance (λmax). who.int The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The λmax for this compound would need to be experimentally determined but is expected to be in the UV region.
Spectrophotometry can also be employed in ligand-binding studies. For instance, the interaction of this compound with a specific receptor or binding protein could be monitored by observing changes in the absorbance or fluorescence spectrum of either the compound or the binding partner upon complex formation. nih.gov Such studies can provide valuable information about the binding affinity and stoichiometry of the interaction.
| Parameter | Description |
|---|---|
| λmax | The wavelength at which the compound shows maximum absorbance. |
| Molar Absorptivity (ε) | A measure of how strongly the compound absorbs light at a particular wavelength. |
| Beer-Lambert Law | Relates absorbance to concentration (A = εbc). |
Future Research Directions and Unexplored Academic Avenues for Decaprenylamine Hydrochloride
Emerging Research Questions in Isoprenoid Biochemistry and its Broader Biological Significance
The potential role of decaprenylamine hydrochloride within the complex landscape of isoprenoid biochemistry presents a primary area for future investigation. Isoprenoids are a vast class of naturally occurring organic chemicals, and understanding how an amine derivative of a decaprenyl moiety might interact with or influence their synthesis and function is a critical first step.
Unraveling Novel Biochemical Pathways Involving this compound
A significant research avenue would be to determine if this compound is a substrate, inhibitor, or modulator of any known enzymatic pathways. For instance, its structural similarity to other long-chain polyprenyl compounds suggests potential interactions with enzymes involved in quinone biosynthesis or protein prenylation. Future research could focus on:
Enzyme Assays: Screening this compound against a panel of enzymes involved in isoprenoid metabolism.
Metabolomic Studies: Utilizing cell cultures or model organisms treated with the compound to identify any novel metabolites that may indicate its participation in a biochemical pathway.
Exploration of Previously Unidentified Biological Activities and Mechanistic Nuances
Beyond its biochemical role, the broader biological activities of this compound are yet to be defined. A systematic exploration could uncover novel therapeutic or research applications. Key research questions would include:
Does the compound exhibit any specific cellular effects, such as impacting membrane fluidity or function due to its long hydrophobic chain?
Are there any observable phenotypic changes in cells or simple organisms upon exposure to this compound?
Advancements in Synthetic and Analytical Methodologies for this compound Research
To facilitate robust biological studies, the development of efficient and scalable synthetic routes, as well as sensitive analytical methods, is paramount. While general methods for the synthesis of amine hydrochlorides from corresponding precursors exist, specific optimization for this compound would be necessary.
Future work in this area could include:
Synthetic Route Optimization: Developing a high-yield, cost-effective synthesis process.
Analytical Method Development: Establishing validated methods for the quantification of this compound in various biological matrices using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
Table 1: Potential Analytical Methodologies for this compound
| Technique | Potential Application |
| HPLC-UV | Quantification in bulk material and simple solutions. |
| LC-MS/MS | High-sensitivity quantification in complex biological samples. |
| NMR Spectroscopy | Structural confirmation and purity assessment. |
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding in Research Models
Once a biological effect is identified, a multi-omics approach would be crucial for a comprehensive understanding of its mechanism of action. This involves the integration of data from genomics, transcriptomics, proteomics, and metabolomics to build a holistic picture of the cellular response to this compound.
Table 2: Potential Multi-Omics Approaches
| Omics Type | Research Goal |
| Transcriptomics | Identify changes in gene expression in response to the compound. |
| Proteomics | Analyze alterations in protein levels and post-translational modifications. |
| Metabolomics | Profile changes in cellular metabolites to understand metabolic reprogramming. |
Development of Advanced In Vitro and In Vivo Research Models for this compound Studies
The development of relevant research models is essential for studying the biological effects of this compound in a physiological context.
In Vitro Models: This could begin with simple cell lines to assess cytotoxicity and basic cellular responses. More advanced models, such as 3D organoids or co-culture systems, could be developed depending on the identified biological activity.
In Vivo Models: Should in vitro studies show promise, subsequent research would necessitate the use of model organisms to understand the compound's effects at a systemic level.
Q & A
Q. What are the standard protocols for synthesizing decaprenylamine hydrochloride in laboratory settings?
this compound synthesis typically involves multi-step organic reactions, such as amine alkylation or condensation, followed by hydrochloric acid salt formation. Key steps include:
- Purification via recrystallization using ethanol/water mixtures to ensure high yield and purity .
- Validation of intermediates using thin-layer chromatography (TLC) or HPLC .
- Final characterization via melting point analysis and spectroscopic methods (e.g., NMR, FT-IR) . Note: Always adhere to institutional safety protocols for handling corrosive agents like HCl .
Q. Which analytical techniques are essential for confirming the identity and purity of this compound?
- Identity Confirmation:
- NMR Spectroscopy: Compare H and C spectra with reference data .
- Mass Spectrometry (MS): Confirm molecular ion peaks and fragmentation patterns .
- Purity Assessment:
- HPLC-UV/RI: Use reverse-phase columns (C18) with isocratic elution (e.g., acetonitrile/water + 0.1% TFA) to detect impurities ≤0.1% .
- Karl Fischer Titration: Quantify residual water content (<0.5% w/w) .
Q. What safety precautions are critical when handling this compound in vitro?
- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles. Use respiratory protection (N95 mask) during powder handling .
- Ventilation: Conduct reactions in a fume hood to mitigate inhalation risks .
- Decontamination: Clean spills with 10% sodium bicarbonate solution followed by ethanol .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictory data in this compound stability studies?
Contradictions in stability data (e.g., degradation under varying pH) require:
- Accelerated Stability Testing: Expose samples to 40°C/75% RH for 3–6 months, with periodic HPLC analysis .
- Forced Degradation Studies: Use acidic/alkaline hydrolysis (0.1M HCl/NaOH, 60°C) to identify degradation pathways .
- Statistical Validation: Apply ANOVA to compare batch variability and ensure reproducibility .
Q. What methodological considerations are vital for assessing this compound’s interaction with biological membranes?
- Liposome Binding Assays: Prepare phosphatidylcholine liposomes and measure drug partitioning via fluorescence quenching .
- Permeability Studies: Use Caco-2 cell monolayers to simulate intestinal absorption. Calculate apparent permeability () with LC-MS quantification .
- Data Interpretation: Normalize results to control compounds (e.g., propranolol for high permeability) to minimize experimental bias .
Q. How can mechanistic studies elucidate this compound’s activity against resistant bacterial strains?
- Target Engagement Assays: Perform competitive binding studies with radiolabeled substrates (e.g., H-NAD) in Mycobacterium tuberculosis lysates .
- Resistance Profiling: Compare MIC values in wild-type vs. efflux pump-overexpressing strains using broth microdilution .
- Structural Analysis: Use X-ray crystallography or molecular docking to map interactions with decaprenylphosphoryl-β-D-ribose oxidase (DprE1) .
Methodological Best Practices
- Data Reproducibility: Document all experimental parameters (e.g., solvent lot numbers, instrument calibration dates) in lab notebooks .
- Ethical Compliance: For in vivo studies, obtain institutional animal care committee approval and follow ARRIVE guidelines for reporting .
- Peer Review: Submit findings to journals with transparent peer review (e.g., Reviews in Analytical Chemistry) to enhance credibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
